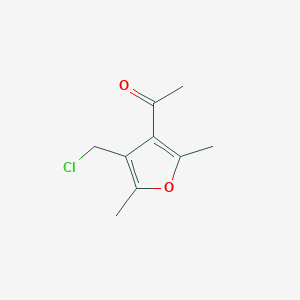
(2R)-2-(トリフルオロメチル)オキシラン
概要
説明
®-(+)-3,3,3-Trifluoro-1,2-epoxypropane is an organic compound characterized by the presence of an epoxide ring and three fluorine atoms attached to the same carbon atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
®-(+)-3,3,3-Trifluoro-1,2-epoxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of (2R)-2-(trifluoromethyl)oxirane involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which involves the study of radicals, or molecules with unpaired electrons .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in the synthesis of various organic compounds .
Result of Action
The trifluoromethylation process is known to play a significant role in the synthesis of various organic compounds, which can have various effects depending on the specific compound and its use .
生化学分析
Biochemical Properties
The biochemical properties of (2R)-2-(trifluoromethyl)oxirane are largely defined by its trifluoromethyl group and oxirane ring. The trifluoromethyl group has been found to play a significant role in the construction of fluorinated pharmacons . The oxirane ring, on the other hand, is known to participate in various biochemical reactions, particularly those involving carbon-centered radical intermediates .
Cellular Effects
The cellular effects of (2R)-2-(trifluoromethyl)oxirane are not fully understood at this time. Compounds with similar structures have been shown to influence various cellular processes. For example, compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The molecular mechanism of (2R)-2-(trifluoromethyl)oxirane is complex and involves a variety of interactions at the molecular level. One key aspect of its mechanism is the trifluoromethylation of carbon-centered radical intermediates . This process is crucial for the construction of fluorinated pharmacons .
Temporal Effects in Laboratory Settings
It is known that the temporal structure of odor delivery can affect human odor perception .
Metabolic Pathways
Compounds with a trifluoromethyl group have been found to play an important role in various metabolic pathways .
Transport and Distribution
It is known that the transport and distribution of compounds can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
It is known that the subcellular localization of compounds can be influenced by various factors, including targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3,3,3-Trifluoro-1,2-epoxypropane typically involves the epoxidation of 3,3,3-trifluoropropene. One common method is the reaction of 3,3,3-trifluoropropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-3,3,3-Trifluoro-1,2-epoxypropane may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product.
化学反応の分析
Types of Reactions
®-(+)-3,3,3-Trifluoro-1,2-epoxypropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Oxidation: Oxidative reactions can further modify the epoxide ring or the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction conditions often involve mild temperatures and solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while reduction with LiAlH4 can produce a diol.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-1,2-epoxybutane: Similar structure but with an additional carbon atom.
2,2,2-Trifluoroethylamine: Contains a trifluoromethyl group but lacks the epoxide ring.
Trifluoromethyl epoxide: A simpler epoxide with a trifluoromethyl group.
Uniqueness
®-(+)-3,3,3-Trifluoro-1,2-epoxypropane is unique due to the combination of the epoxide ring and the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications that require both high reactivity and the electronic effects of the trifluoromethyl group.
特性
IUPAC Name |
(2R)-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303893 | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143142-90-9 | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143142-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















